molecular formula C10H10N2O B568120 2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one CAS No. 111781-91-0

2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one

Cat. No.: B568120
CAS No.: 111781-91-0
M. Wt: 174.203
InChI Key: BEZAYRKMZNUHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a quinoxaline derivative with an azetidine derivative under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced azetoquinoxaline compounds.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring, leading to the formation of substituted derivatives.

Scientific Research Applications

2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine and quinoxaline rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2a,3,4-tetrahydroazeto[1,2-a]quinoxalin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-5-7-6-11-8-3-1-2-4-9(8)12(7)10/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZAYRKMZNUHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.